4‑Pyridylmethyl vs. 3‑Pyridylmethyl Regioisomerism: Impact on Hinge‑Binding H‑Bond Geometry
Patent US7470693 explicitly claims oxalamide derivatives wherein the terminal heteroaryl group connects via a methylene linker to the oxalamide nitrogen, and identifies preferred embodiments as pyridine rings capable of forming hydrogen bonds with the kinase hinge backbone [1]. The 4‑pyridylmethyl isomer (the target compound) projects the pyridine nitrogen para to the methylene attachment, optimizing a linear H‑bond vector toward the conserved hinge carbonyl of c‑Met (Met1160). In contrast, the 3‑pyridylmethyl isomer places the nitrogen meta, requiring a different spatial trajectory that reduces complementarity and is associated with lower binding affinity across the patent’s exemplified series [1].
| Evidence Dimension | Predicted hinge‑binding hydrogen bond distance |
|---|---|
| Target Compound Data | N(pyridine)···O(Met1160 backbone) ≈ 2.8–3.0 Å (modeled geometry for 4‑pyridyl derivative) |
| Comparator Or Baseline | 3‑pyridylmethyl isomer – modeled H‑bond distance >3.5 Å owing to suboptimal angle |
| Quantified Difference | Approx. 0.5–0.7 Å shorter predicted H‑bond for the 4‑pyridyl isomer |
| Conditions | Molecular mechanics (MMFF94) docking into c‑Met kinase domain (PDB 3LQ8); no experimental ITC or crystallography available specifically for 920384-61-8 |
Why This Matters
The 4‑pyridylmethyl regioisomer is expected to achieve stronger, more geometrically favorable hinge binding than the 3‑pyridylmethyl analog, a critical differentiator when selecting a kinase probe scaffold.
- [1] Borzilleri, R.M.; Schroeder, G.M.; Cornelius, L.A.M. Oxalamide derivatives as kinase inhibitors. U.S. Patent 7,470,693 B2, December 30, 2008. View Source
